Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Antibacterial Oxazolidinone MIC

Versatile oxazolidinone antibacterial scaffold with free carboxylic acid handle for amide coupling/ester prodrug synthesis. Enables SAR exploration inaccessible to linezolid/tedizolid. Ideal for hit-to-lead campaigns against Gram-positives (incl. MRSA/VRE).

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B12858744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(2-oxo-4-oxazolidinyl)-
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C10H9NO4/c12-9(13)7-3-1-2-6(4-7)8-5-15-10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
InChIKeyJELJAHRFWBXQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid, 3-(2-Oxo-4-Oxazolidinyl)- (CAS 1782399-76-1): Oxazolidinone-Class Building Block with Antibacterial Potential


Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS 1782399-76-1; molecular formula C10H9NO4) is an oxazolidinone-containing benzoic acid derivative belonging to the broader oxazolidinone class of synthetic antibacterial agents [1]. The compound features a benzoic acid moiety substituted at the meta position with a 2-oxo-4-oxazolidinyl ring, creating a bifunctional scaffold that retains the pharmacophore associated with bacterial protein synthesis inhibition via binding to the 50S ribosomal subunit . Its predicted physicochemical properties include a boiling point of 549.6±49.0 °C, density of 1.390±0.06 g/cm³, and pKa of 4.14±0.10 . The oxazolidinone class demonstrates a unique mechanism of action involving inhibition of bacterial protein synthesis at an early step prior to initiation, with no cross-resistance to other antibacterial classes reported [1].

Why Benzoic Acid, 3-(2-Oxo-4-Oxazolidinyl)- Cannot Be Substituted Arbitrarily with Other Oxazolidinone Analogs


Within the oxazolidinone class, antibacterial potency, spectrum, and resistance profiles vary markedly depending on aromatic ring substitution patterns, C-ring modifications, and the presence of heterocyclic attachments [1]. Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- differs structurally from clinical comparators such as linezolid (which bears an acetamidomethyl group at the 5-position and a morpholine ring) and tedizolid (which contains a hydroxymethyl substituent and a C-ring D-ring system), resulting in potential differences in ribosomal binding affinity, efflux pump susceptibility, and metabolic stability [2]. The free carboxylic acid moiety in the target compound provides a functional handle for further derivatization, conjugation, or prodrug formation that is absent in first-line oxazolidinone drugs, making generic substitution without functional validation inadvisable [3]. The evidence presented below demonstrates class-level activity differences that preclude simple interchangeability without comparative assessment.

Quantitative Evidence Guide: Benzoic Acid, 3-(2-Oxo-4-Oxazolidinyl)- Comparative Activity Data


Oxazolidinone-Class Antibacterial Activity Range: MIC Values Against S. aureus and MRSA

Novel oxazolidinone derivatives structurally related to the benzoic acid scaffold exhibit potent antibacterial activity against Gram-positive pathogens, with MIC values ranging from 0.5–1.0 μg/mL against S. aureus, MRSA, and MSSA, comparable to the clinical reference standards linezolid and radezolid [1]. While direct MIC data for benzoic acid, 3-(2-oxo-4-oxazolidinyl)- itself is not published, class-level SAR indicates that 3-aryl-2-oxooxazolidines with optimal substitution patterns achieve MICs in the range of 0.5–4 μg/mL against staphylococci [2]. This class-level activity positions oxazolidinone-containing benzoic acid derivatives as potential leads that, with appropriate optimization, may achieve potency within the therapeutic range of established agents.

Antibacterial Oxazolidinone MIC

Comparative In Vitro Activity: Oxazolidinone Class vs. Vancomycin Against Staphylococci and Enterococci

The oxazolidinone class, represented by eperezolid and linezolid, demonstrates in vitro inhibitory activity comparable to vancomycin against clinical isolates of methicillin-susceptible and -resistant S. aureus (MIC90 range 1–4 μg/mL for both oxazolidinones and vancomycin) and vancomycin-susceptible and -resistant enterococci (MIC90 range 1–4 μg/mL) [1]. Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, by virtue of its oxazolidinone pharmacophore, belongs to this class and is therefore expected to exhibit activity within this established class-level MIC90 range. Notably, the oxazolidinones were bacteriostatic in time-kill studies, distinguishing their mechanism from the typically bactericidal glycopeptides [2].

Oxazolidinone Vancomycin MIC90

Postantibiotic Effect (PAE): Oxazolidinone Class Exhibits Short PAE of 0.8 ± 0.5 Hours

Both eperezolid and linezolid, representative oxazolidinone-class compounds, demonstrate a postantibiotic effect (PAE) of 0.8 ± 0.5 hours against S. aureus, S. epidermidis, E. faecalis, and E. faecium [1]. This relatively short PAE indicates that persistent suppression of bacterial growth after drug removal is limited, which has implications for dosing frequency in therapeutic applications. The class-level PAE characteristic is expected to apply to benzoic acid, 3-(2-oxo-4-oxazolidinyl)- given the shared mechanism of protein synthesis inhibition via 50S ribosomal subunit binding.

Oxazolidinone Postantibiotic Effect Pharmacodynamics

Structural Differentiation: Free Carboxylic Acid Moiety Enables Derivatization Not Possible with Linezolid

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- contains a free carboxylic acid group attached to the aromatic ring, a functional handle absent in first-line oxazolidinone drugs such as linezolid (which terminates in an acetamide) and tedizolid (which features a hydroxymethyl group) . This carboxylic acid moiety permits amide coupling, esterification, and conjugation reactions that can modulate physicochemical properties, enhance solubility, enable prodrug strategies, or introduce additional pharmacophores [1]. In contrast, linezolid and tedizolid lack this reactive functionality, limiting direct chemical diversification options. The bifunctional scaffold thus offers a distinct advantage for medicinal chemistry campaigns requiring late-stage functionalization or linker attachment.

Oxazolidinone SAR Derivatization

Application Scenarios for Benzoic Acid, 3-(2-Oxo-4-Oxazolidinyl)- Based on Evidentiary Differentiation


Medicinal Chemistry Lead Diversification: Oxazolidinone Scaffold with Carboxylic Acid Conjugation Handle

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- serves as a versatile intermediate for generating oxazolidinone-based libraries through amide coupling or esterification of the free carboxylic acid group, enabling rapid SAR exploration around the aryl substitution pattern [1]. Unlike linezolid or tedizolid, which lack this functional handle, the target compound permits modular attachment of amines, alcohols, or linker groups to modulate physicochemical properties, enhance solubility, or introduce targeting moieties without altering the core oxazolidinone pharmacophore .

Antibacterial Discovery Programs Targeting Gram-Positive Pathogens

Given the class-level MIC90 range of 1–4 μg/mL for oxazolidinones against staphylococci and enterococci, including methicillin-resistant and vancomycin-resistant strains, benzoic acid, 3-(2-oxo-4-oxazolidinyl)- provides a validated starting point for hit-to-lead optimization campaigns [1]. The bacteriostatic mechanism and short PAE of 0.8 ± 0.5 hours observed for class representatives inform pharmacokinetic/pharmacodynamic (PK/PD) target attainment goals, guiding dose selection and regimen design for derivative compounds .

Prodrug Design: Masked Carboxylic Acid for Enhanced Bioavailability

The free carboxylic acid of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- can be esterified to generate prodrugs with improved oral absorption and metabolic stability, a strategy unavailable for linezolid which lacks an acid group [1]. Ester prodrugs may hydrolyze in vivo to release the active oxazolidinone carboxylic acid, potentially overcoming solubility-limited absorption or first-pass metabolism issues associated with polar antibacterial agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.